molecular formula C14H15N3O2 B8654886 4-[2-(2-Methoxynicotinamido)-ethyl]pyridine CAS No. 58804-11-8

4-[2-(2-Methoxynicotinamido)-ethyl]pyridine

Cat. No.: B8654886
CAS No.: 58804-11-8
M. Wt: 257.29 g/mol
InChI Key: XTNWKPOKQRVXKM-UHFFFAOYSA-N
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Description

4-[2-(2-Methoxynicotinamido)-ethyl]pyridine is a useful research compound. Its molecular formula is C14H15N3O2 and its molecular weight is 257.29 g/mol. The purity is usually 95%.
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Properties

CAS No.

58804-11-8

Molecular Formula

C14H15N3O2

Molecular Weight

257.29 g/mol

IUPAC Name

2-methoxy-N-(2-pyridin-4-ylethyl)pyridine-3-carboxamide

InChI

InChI=1S/C14H15N3O2/c1-19-14-12(3-2-7-17-14)13(18)16-10-6-11-4-8-15-9-5-11/h2-5,7-9H,6,10H2,1H3,(H,16,18)

InChI Key

XTNWKPOKQRVXKM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC=N1)C(=O)NCCC2=CC=NC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A 3 liter, three neck, round bottom flask equipped with a mechanical stirrer, reflux condenser and dropping funnel was charged with 4-(2-aminoethyl)pyridine (61.0 g., 0.5 mole) in 50 ml. of methylene chloride. Sodium carbonate (124.0 g., 1.0 mole) in water was added in one portion, and with stirring the heterogeneous reaction mixture was cooled in an ice-bath. 2-Methoxynicotinyl chloride (86 g., 0.5 mole) in methylene chloride (500 ml.) was added drop-wise and the mixture was allowed to warm to room temperature as vigorous stirring was continued for 2 hours. At this point the organic layer was removed and the aqueous layer extracted twice with 100 ml. portions of methylene chloride. The combined organic layers were then extracted three times with cold, dilute (0.5N) sodium hydroxide. The organic layer was dried over sodium sulfate, filtered and concentrated in vacuo to a yellow oil, which solidified upon standing, affording 97 g. (0.37 mmole, 75%) of product. Recrystallization from cyclohexane gave the analytical sample, a white crystalline solid, m.p. 84°-87°.
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